molecular formula C12H14N2O2 B12884081 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione CAS No. 66064-09-3

3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione

Cat. No.: B12884081
CAS No.: 66064-09-3
M. Wt: 218.25 g/mol
InChI Key: PPFVMMYSYYXTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-(Dimethylamino)benzaldehyde with succinic anhydride in the presence of a base can lead to the formation of the desired pyrrolidine-2,5-dione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes . The binding of the compound to its target can lead to changes in the enzyme’s conformation and activity, ultimately affecting cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A simpler analog without the dimethylamino and phenyl groups.

    3-(Dimethylamino)phenylpyrrolidine: Lacks the dione functionality.

    3-Phenylpyrrolidine-2,5-dione: Lacks the dimethylamino group.

Uniqueness

3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione is unique due to the presence of both the dimethylamino and phenyl groups, which can enhance its biological activity and specificity. The combination of these functional groups with the pyrrolidine-2,5-dione scaffold provides a versatile platform for the development of new therapeutic agents and research tools .

Properties

CAS No.

66064-09-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-[3-(dimethylamino)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C12H14N2O2/c1-14(2)9-5-3-4-8(6-9)10-7-11(15)13-12(10)16/h3-6,10H,7H2,1-2H3,(H,13,15,16)

InChI Key

PPFVMMYSYYXTDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2CC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.